molecular formula C13H24Cl4 B14330209 1,1,1,2-Tetrachlorotridecane CAS No. 96621-01-1

1,1,1,2-Tetrachlorotridecane

Cat. No.: B14330209
CAS No.: 96621-01-1
M. Wt: 322.1 g/mol
InChI Key: XOIJLYXMAGJGRE-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrachlorotridecane is a chlorinated hydrocarbon with the molecular formula C13H24Cl4 . It is a colorless liquid known for its use in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2-Tetrachlorotridecane typically involves the chlorination of tridecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is exothermic, so temperature control is crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

1,1,1,2-Tetrachlorotridecane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated carboxylic acids or ketones, depending on the oxidizing agent used.

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2-Tetrachlorotridecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated hydrocarbon backbones.

    Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrachlorotridecane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to penetrate lipid bilayers and interact with membrane-bound proteins, potentially altering their function. Additionally, its reactivity with nucleophiles can lead to the modification of biomolecules, affecting cellular processes.

Comparison with Similar Compounds

1,1,1,2-Tetrachlorotridecane can be compared with other chlorinated hydrocarbons such as:

    1,1,1-Trichloroethane: Used as a solvent and in the production of adhesives and coatings.

    1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and in the production of other chemicals.

    1,1,2-Trichloroethane: Utilized as a solvent and an intermediate in chemical synthesis.

What sets this compound apart is its longer carbon chain and specific chlorination pattern, which confer unique chemical properties and reactivity compared to shorter-chain chlorinated hydrocarbons.

Properties

CAS No.

96621-01-1

Molecular Formula

C13H24Cl4

Molecular Weight

322.1 g/mol

IUPAC Name

1,1,1,2-tetrachlorotridecane

InChI

InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15,16)17/h12H,2-11H2,1H3

InChI Key

XOIJLYXMAGJGRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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